molecular formula C16H25NO B1385427 N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine CAS No. 1040680-65-6

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine

Cat. No.: B1385427
CAS No.: 1040680-65-6
M. Wt: 247.38 g/mol
InChI Key: XWQRGHDOVMJSCR-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h8-9,12,15,17H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQRGHDOVMJSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Characteristics of n-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of a molecule's fundamental properties is the bedrock upon which successful therapeutic development is built. The molecular formula and molecular weight of a compound are not merely descriptive statistics; they are critical identifiers that influence a substance's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This guide provides a detailed technical overview of n-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine, a molecule of interest for its potential applications in pharmacological research. While specific peer-reviewed studies on this exact compound are not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and analytical science to provide a comprehensive understanding of its core characteristics and the methodologies used to ascertain them.

Core Molecular Attributes

The foundational identity of this compound is defined by its molecular formula and molecular weight. These parameters are essential for a range of applications, from dose calculations in biological assays to the interpretation of analytical data.

PropertyValueSource
Chemical Name This compoundSinfoo Biotech[1]
CAS Number 1040680-65-6Sinfoo Biotech[1]
Molecular Formula C₁₆H₂₅NOSinfoo Biotech[1]
Molecular Weight 247.38 g/mol Sinfoo Biotech[1]

The molecular formula, C₁₆H₂₅NO, delineates the elemental composition of the molecule: sixteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. This composition is a key determinant of the compound's structural features and potential for intermolecular interactions.

The molecular weight of 247.38 g/mol places this compound within the range of small molecules typically explored in drug discovery. A compound's molecular weight is a critical factor in its "drug-likeness" and can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Structural Elucidation and Key Moieties

The chemical structure of this compound reveals a combination of three key functional moieties, each contributing to its overall physicochemical and potential pharmacological profile.

Caption: Molecular structure of this compound.

  • 3,4-Dimethylphenoxy Group: This aromatic moiety consists of a benzene ring substituted with two methyl groups and an ether linkage. The lipophilicity and electronic properties of this group can significantly influence the molecule's ability to cross biological membranes and interact with protein targets.

  • Ethyl Linker: A two-carbon chain connects the phenoxy ring to the amine group. The flexibility of this linker allows the molecule to adopt various conformations, which can be crucial for binding to a receptor's active site.

  • Cyclohexanamine Moiety: The cyclohexyl group attached to the nitrogen atom adds steric bulk and a three-dimensional character to the molecule. The cyclohexanamine scaffold is found in numerous biologically active compounds and can contribute to receptor affinity and selectivity. The nitrogen atom in the amine group is basic and can be protonated at physiological pH, which is a key factor for solubility and interaction with biological targets.

Methodologies for Structural and Molecular Weight Determination

The determination of the molecular formula and weight of a novel compound like this compound is a multi-step process involving sophisticated analytical techniques.

Experimental Workflow for Characterization

G cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS EA Elemental Analysis (EA) Purification->EA NMR NMR Spectroscopy Purification->NMR MW_Det Molecular Weight Determination MS->MW_Det Formula_Det Empirical & Molecular Formula Determination EA->Formula_Det Structure_Eluc Structural Elucidation NMR->Structure_Eluc MW_Det->Formula_Det Formula_Det->Structure_Eluc

Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.

Key Analytical Techniques
  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula.

  • Elemental Analysis (EA): This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results of elemental analysis are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can determine the connectivity of atoms and the overall topology of the molecule, thus confirming the proposed structure.

The Significance in a Drug Development Context

The molecular formula and weight are pivotal in the early stages of drug discovery and development for several reasons:

  • "Rule of Five": Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. One of the criteria is a molecular weight of less than 500 g/mol . At 247.38 g/mol , this compound comfortably adheres to this guideline.

  • Ligand Efficiency: This metric is used to assess the binding energy of a ligand to its target protein on a per-atom basis. It is calculated using the binding affinity and the number of heavy (non-hydrogen) atoms in the molecule, which is derived from the molecular formula.

  • Metabolic Stability: The presence of certain functional groups, as indicated by the molecular formula, can provide clues about the potential metabolic fate of a compound. For example, the dimethylphenoxy group may be susceptible to oxidation by cytochrome P450 enzymes.

  • Intellectual Property: The precise molecular formula and structure are essential for defining the novelty and non-obviousness of a new chemical entity in patent applications.

Conclusion

The molecular formula (C₁₆H₂₅NO) and molecular weight (247.38 g/mol ) of this compound provide the fundamental chemical identity of this compound. While specific biological data for this molecule remains to be published, its structural features—a dimethylphenoxy ring, an ethyl linker, and a cyclohexanamine moiety—suggest it is a promising candidate for further investigation in medicinal chemistry. The established analytical techniques of mass spectrometry, elemental analysis, and NMR spectroscopy are the cornerstones for confirming these properties and elucidating the precise three-dimensional structure. For researchers and drug development professionals, a thorough understanding of these core molecular attributes is the essential first step in unlocking the therapeutic potential of novel chemical entities.

References

  • Sinfoo Biotech. This compound. [Link] Accessed: February 12, 2026.

Sources

Methodological & Application

Application Notes and Protocols: Preparation of N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANSC-20260212-01

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine hydrochloride. The described protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is based on the Williamson ether synthesis, a robust and versatile method for forming the ether linkage, followed by the conversion of the resulting amine to its hydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and thorough analytical characterization to ensure the integrity and reproducibility of the final product.

Introduction and Scientific Background

This compound is an aryl ether derivative containing a secondary amine functionality. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The incorporation of a lipophilic 3,4-dimethylphenoxy group and a cyclohexanamine moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. The preparation of the hydrochloride salt is a common strategy to improve the solubility, stability, and handling of amine-containing compounds for research and development purposes.

The synthetic strategy detailed herein employs the Williamson ether synthesis, a classic and reliable method for preparing ethers.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[2][3] The reaction proceeds by deprotonating a phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form the ether linkage.[4] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[1][3]

Following the formation of the free base, this compound, the compound is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.[5] The salt form often presents as a crystalline solid, which is easier to handle and purify than the free base, which may be an oil.[6]

Synthesis Pathway Overview

The synthesis of this compound hydrochloride is a two-step process:

  • Step 1: Williamson Ether Synthesis. 3,4-Dimethylphenol is reacted with a suitable 2-(cyclohexylamino)ethyl halide (e.g., N-(2-chloroethyl)cyclohexanamine) in the presence of a base to form the free amine, this compound.

  • Step 2: Hydrochloride Salt Formation. The purified free amine is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Materials and Safety Precautions
3.1. Reagents and Solvents
Reagent/SolventFormulaCAS No.PuritySupplier
3,4-DimethylphenolC₈H₁₀O95-65-8≥98%Sigma-Aldrich
N-(2-Chloroethyl)cyclohexanamine hydrochlorideC₈H₁₇Cl₂N4554-63-8≥97%Combi-Blocks
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7Anhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)C₃H₇NO68-12-2Anhydrous, 99.8%Acros Organics
Diethyl Ether (Et₂O)(C₂H₅)₂O60-29-7Anhydrous, ≥99%J.T. Baker
Hydrochloric Acid (HCl)HCl7647-01-02.0 M in Et₂OSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6ACS GradeVWR
HexanesN/AN/AACS GradeVWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6Anhydrous, GranularEMD Millipore
Deionized WaterH₂O7732-18-5N/AIn-house
3.2. Safety Considerations

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling any of the chemicals listed.

Chemical Hazards:

  • 3,4-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7][8] Handle in a well-ventilated fume hood.

  • N-(2-Chloroethyl)cyclohexanamine hydrochloride: Corrosive and an irritant. Handle with care.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe burns. Handle with extreme care.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Detailed Experimental Protocols
4.1. Step 1: Synthesis of this compound (Free Base)

Rationale: This step utilizes the Williamson ether synthesis. 3,4-Dimethylphenol is deprotonated by potassium carbonate, a moderately strong base suitable for phenols, to form the potassium phenoxide in situ. The phenoxide then acts as a nucleophile, displacing the chloride from N-(2-chloroethyl)cyclohexanamine. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction.[4] The reaction is heated to ensure a reasonable reaction rate.

Figure 2: Mechanism of the Williamson ether synthesis step.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylphenol (5.00 g, 40.9 mmol), N-(2-chloroethyl)cyclohexanamine hydrochloride (8.07 g, 40.9 mmol), and potassium carbonate (16.98 g, 122.8 mmol, 3.0 equivalents).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 12-18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of deionized water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

4.2. Purification of the Free Base

Rationale: The crude product may contain unreacted starting materials and side products. Column chromatography is an effective method for isolating the desired free amine.

Protocol:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

4.3. Step 2: Preparation of this compound Hydrochloride Salt

Rationale: The conversion of the free amine to its hydrochloride salt is an acid-base reaction.[5] The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from hydrochloric acid. The resulting ammonium salt is ionic and generally has lower solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate out of the solution.[9] This allows for easy isolation by filtration.

Protocol:

  • Dissolve the purified this compound (assuming a quantitative yield from the previous step, ~10.7 g, 40.9 mmol) in 150 mL of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (22.5 mL, 45.0 mmol, 1.1 equivalents) dropwise to the solution at room temperature.

  • A white precipitate will form immediately.

  • Continue stirring the suspension for 30 minutes at room temperature to ensure complete salt formation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to a constant weight to obtain the final product, this compound hydrochloride.

Characterization and Data

The identity and purity of the final product should be confirmed by various analytical techniques.

5.1. Expected Yield and Physical Properties
ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₆H₂₆ClNO
Molecular Weight 283.84 g/mol
Melting Point To be determined experimentally
Yield 75-85% (overall)
5.2. Spectroscopic Data

The following are representative expected spectroscopic data for the characterization of the final compound. Actual results should be compared to these values.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Aromatic Protons: 6.90-7.10 (m, 3H)

    • -O-CH₂-: 4.10 (t, 2H)

    • -N-CH₂-: 3.15 (t, 2H)

    • -NH-CH-: 2.80 (m, 1H)

    • Aromatic Methyls: 2.20 (s, 6H)

    • Cyclohexyl Protons: 1.00-2.00 (m, 11H)

    • -NH₂⁺-: Broad singlet, may be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • Aromatic Carbons: ~156, 137, 130, 120, 116, 112

    • -O-CH₂-: ~66

    • -N-CH-: ~58

    • -N-CH₂-: ~45

    • Cyclohexyl Carbons: ~32, 26, 25

    • Aromatic Methyls: ~20, 19

  • FT-IR (KBr, cm⁻¹):

    • N-H stretch (amine salt): 2400-2800 (broad)

    • C-H stretch (aromatic and aliphatic): 2850-3000

    • C=C stretch (aromatic): 1500-1600

    • C-O-C stretch (ether): 1230-1250

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₆H₂₅NO [M+H]⁺ (free base): 248.19. Found: [Expected value ± 0.1]

Troubleshooting
IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionExtend reaction time and re-check by TLC. Ensure reagents are anhydrous.
Inefficient extractionPerform additional extractions of the aqueous layer.
Product does not precipitate in Step 2 Free amine is not pureRe-purify the free amine by column chromatography.
Insufficient HCl addedAdd more HCl solution dropwise until precipitation is complete.
Solvent is too polarIf another solvent was used, try switching to diethyl ether.
Oily product instead of solid Impurities presentRecrystallize the product from a suitable solvent system (e.g., ethanol/ether).
Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this compound for further investigation in their respective fields. The emphasis on the underlying chemical principles and safety precautions ensures a robust and safe experimental workflow.

References
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [4]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [2]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4-Dimethylphenol. Retrieved from [7]

  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3,4-Dimethylphenol. Retrieved from [8]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [3]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,3-Xylenol. Retrieved from

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [5]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [6]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [9]

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Cyclohexylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Cyclohexylamines in Modern Drug Discovery

N-substituted cyclohexylamines are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their prevalence stems from the cyclohexyl group's ability to impart favorable physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, which can enhance a drug candidate's potency and pharmacokinetic profile. Reductive amination stands out as one of the most powerful and versatile methods for the synthesis of these valuable molecules.[1][2][3] This one-pot reaction, which efficiently transforms a carbonyl group into an amine via an imine or iminium ion intermediate, is favored for its operational simplicity and its ability to circumvent the overalkylation issues often encountered with direct alkylation methods.[3][4][5]

This comprehensive guide provides an in-depth exploration of reductive amination for the synthesis of N-substituted cyclohexylamines. We will delve into the underlying reaction mechanisms, compare various synthetic strategies, and offer detailed, field-proven protocols for the most effective methods.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a sequential process that begins with the condensation of a carbonyl compound (in this case, cyclohexanone) with a primary or secondary amine to form an imine or enamine, respectively.[3][6] This intermediate is then reduced in situ to the corresponding amine.[3] The reaction is typically carried out under weakly acidic to neutral conditions, which are crucial for facilitating the initial condensation step.[7]

The overall transformation can be broken down into two key stages:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate.[5] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). Subsequent elimination of water leads to the formation of a Schiff base (imine), which can be protonated to form a more electrophilic iminium ion.[8][9]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final N-substituted cyclohexylamine.[5][8] The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting ketone while being reactive enough to efficiently reduce the iminium intermediate.[10]

Visualizing the Reaction Pathway

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal Amine R-NH2 Iminium Iminium Ion Hemiaminal->Iminium Product N-Substituted Cyclohexylamine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General mechanism of reductive amination.

A Comparative Analysis of Reductive Amination Methodologies

The success of a reductive amination reaction hinges on the judicious selection of the reducing agent. Several common hydride reagents and catalytic hydrogenation methods are employed, each with its own set of advantages and limitations.

Reducing AgentTypical Solvent(s)Key AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for iminium ions over ketones.[8][11][12] Tolerates a wide range of functional groups.[8][11] Generally gives high yields with fewer side products.[8]Water-sensitive.[1][13] Not compatible with methanol.[12][13]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective at neutral or slightly acidic pH.[14] Compatible with protic solvents.[14]Highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[14][15]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Cost-effective and readily available.Can reduce the starting ketone if not used carefully.[13] Typically added after imine formation is complete.[13]
Catalytic Hydrogenation (H₂/Catalyst) Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc)"Green" and atom-economical method.[3] Can be highly selective with the right catalyst.[2]Requires specialized high-pressure equipment. Catalyst can sometimes be sensitive to functional groups. Over-alkylation can be an issue.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-substituted cyclohexylamines using different reductive amination methods.

Protocol 1: Synthesis of N-Benzylcyclohexylamine using Sodium Triacetoxyborohydride (STAB)

This is often the go-to method due to its high selectivity and yields.[8][11]

Materials:

  • Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cyclohexanone (1.0 eq).

  • Dissolve the cyclohexanone in 1,2-dichloroethane (DCE) (approximately 0.2 M concentration).

  • Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzylcyclohexylamine.

Visualizing the STAB Protocol Workflow

STAB_Workflow Start Combine Cyclohexanone and Benzylamine in DCE Imine_Formation Stir for 30 min (Imine Formation) Start->Imine_Formation Add_STAB Add NaBH(OAc)3 Imine_Formation->Add_STAB Reaction Stir at RT for 2-4h Add_STAB->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry organic layer Extraction->Drying Purification Concentrate and Purify Drying->Purification Product Pure N-Benzylcyclohexylamine Purification->Product

Caption: Workflow for STAB-mediated reductive amination.

Protocol 2: Synthesis of N-Pentylcyclohexylamine using Sodium Cyanoborohydride

This method is useful when protic solvents are preferred. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.[14]

Materials:

  • Cyclohexanone

  • Pentylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and pentylamine (1.1 eq) in methanol (approximately 0.3 M concentration).

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and quench the reaction.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of N-Substituted Cyclohexylamines via Catalytic Hydrogenation

This "greener" approach utilizes molecular hydrogen and a metal catalyst.

Materials:

  • Cyclohexanone

  • Amine (e.g., aniline)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a hydrogenation vessel, add cyclohexanone (1.0 eq) and the desired amine (1.1 eq).

  • Add a suitable solvent such as methanol or ethanol.

  • Carefully add palladium on carbon (5-10 mol%) to the mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and shake or stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by GC-MS or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction time or slightly increasing the amount of reducing agent. For catalytic hydrogenation, ensure the catalyst is active.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of cyclohexanone. Using a more selective reducing agent like NaBH(OAc)₃ can mitigate this.[8]

  • Incomplete Reaction: If the reaction stalls, ensure the pH is appropriate for imine formation (for hydride reductions). A small amount of acetic acid can be catalytic.[8]

Conclusion

Reductive amination is a robust and highly adaptable method for the synthesis of N-substituted cyclohexylamines. By understanding the underlying mechanism and the nuances of different reducing agents, researchers can select the optimal conditions for their specific synthetic targets. The protocols outlined in this guide provide a solid foundation for the successful implementation of this essential transformation in the pursuit of novel therapeutics and other advanced materials.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

  • Wikipedia. (2024). Sodium triacetoxyborohydride. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2024). Sodium cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Myers, J. W. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • S. K. Gudipati, et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • GSK. (n.d.). Reductive Amination. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. 52, 124. [Link]

Sources

Application Note: Strategies for Formulating Lipophilic Cyclohexanamine Derivatives for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Cyclohexanamine and its derivatives represent a class of compounds with significant therapeutic potential, often targeting the central nervous system. A common structural feature, the cyclohexyl ring coupled with a basic amine group, frequently results in high lipophilicity (a high octanol/water partition coefficient, logP) and poor aqueous solubility. This presents a major hurdle for in vivo evaluation in animal models, as achieving adequate systemic exposure is critical for establishing pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. Insufficient solubility can lead to erratic absorption, low bioavailability, and potentially misleading preclinical data.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating these challenging lipophilic basic compounds for animal studies. It moves beyond simple recipes, explaining the causal relationships behind formulation choices and providing validated, step-by-step protocols for common and effective strategies.

Part 1: Foundational Physicochemical Characterization

Before any formulation work begins, a fundamental understanding of the drug candidate's physicochemical properties is essential. These parameters dictate the most viable formulation strategies.

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels, particularly physiological pH (7.4) and acidic pH (e.g., 1.2), to understand the impact of the basic amine group.

  • pKa: The ionization constant (pKa) of the cyclohexanamine moiety is crucial. Since these are basic compounds, they will be protonated and more soluble at a pH below their pKa.[4][5]

  • LogP/LogD: The partition coefficient (LogP) is a measure of lipophilicity. For ionizable compounds like amines, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant for predicting in vivo behavior. A high LogD (typically >3) signals that solubility-enhancing formulations will be necessary.[6]

Protocol 1.1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound, providing a baseline for formulation development.

Materials:

  • Test compound (cyclohexanamine derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl), pH ~1.2

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable analytical column and validated assay method

  • 0.45 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Add an excess amount of the test compound to a vial (e.g., 5-10 mg to 1 mL of buffer). The goal is to have undissolved solid present at equilibrium.

  • Add the selected aqueous buffer (e.g., PBS pH 7.4) to the vial.

  • Securely cap the vials and place them on an orbital shaker set to 25°C or 37°C.

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to sit undisturbed for at least 1 hour to let larger particles settle.

  • Centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Discard the first few drops to avoid adsorptive loss.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC method against a standard curve.

  • The resulting concentration is the equilibrium solubility.

Part 2: Formulation Strategy Selection

The choice of formulation is a critical decision guided by the compound's properties and the intended animal study (e.g., route of administration, dose level). The following workflow provides a logical path to selecting an appropriate strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Strategy start Start: Lipophilic Cyclohexanamine API physchem Determine pKa, LogD (pH 7.4), and Aqueous Solubility start->physchem sol_check Solubility > Required Dose? physchem->sol_check route Intended Route? sol_check->route No end_simple Simple Aqueous Vehicle (e.g., Saline + pH adjust) sol_check->end_simple Yes oral Oral (PO) route->oral PO parenteral Parenteral (IV, IP, SC) route->parenteral IV / IP / SC sedds Lipid-Based (SEDDS) High LogD, High Dose oral->sedds cyclo_oral Cyclodextrin Complex Moderate LogD oral->cyclo_oral cosolvent Co-solvent System (e.g., PEG400/Ethanol) Low Dose, PK Screening parenteral->cosolvent surfactant Surfactant Micelles (e.g., Kolliphor® EL) IV Studies parenteral->surfactant cyclo_iv Cyclodextrin Complex (e.g., HP-β-CD) Avoids Organic Solvents parenteral->cyclo_iv

Caption: Formulation selection workflow for lipophilic cyclohexanamines.

Discussion of Formulation Approaches
  • Co-solvent Systems:

    • Mechanism: Co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO) work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[7] They are often used in combination to balance solubilizing power with tolerability.[8]

    • Best Use: Early-stage pharmacokinetic (PK) screening, particularly for intravenous (IV) or intraperitoneal (IP) routes where low volumes are administered.

    • Causality & Trustworthiness: While effective, co-solvents carry a risk of drug precipitation upon injection into the bloodstream (hemodilution).[9] Therefore, formulations must be carefully prepared and ideally tested for stability upon dilution in plasma in vitro. The toxicity of the co-solvents themselves limits the maximum administrable dose.[8][10]

  • Surfactant-Based Micellar Solutions:

    • Mechanism: Surfactants, such as Kolliphor® EL (formerly Cremophor® EL) or Polysorbate 80 (Tween® 80), are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles.[11][12] The hydrophobic cores of these micelles encapsulate lipophilic drug molecules, effectively creating a water-soluble formulation.[13]

    • Best Use: IV formulations where co-solvents may cause precipitation or toxicity issues. They are a common choice for toxicology studies.[14]

    • Causality & Trustworthiness: The stability of the micellar formulation is key. The drug must remain encapsulated until it reaches its target. Surfactants are not biologically inert; for example, Kolliphor® EL has been associated with hypersensitivity reactions and can alter the disposition of co-administered drugs.[11] Therefore, the vehicle's effect must be assessed in control animals.

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[15][16][17] They form non-covalent inclusion complexes with appropriately sized lipophilic drug molecules, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[19]

    • Best Use: Both oral and parenteral formulations. For IV administration, they offer an alternative to organic co-solvents and surfactants.

    • Causality & Trustworthiness: The formation of the inclusion complex is an equilibrium process. A high concentration of CD is needed to keep the drug in solution. However, an excess of CD in the gastrointestinal tract can reduce drug absorption by decreasing the free fraction of the drug available to permeate the gut wall.[15] For parenteral routes, CDs are generally safe but can cause renal toxicity at high doses.[9]

  • Lipid-Based Formulations (SEDDS):

    • Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.[20][21] The drug is dissolved in the lipidic pre-concentrate and remains solubilized within the oil droplets of the resulting emulsion, facilitating absorption.[1][6]

    • Best Use: Oral (PO) administration, especially for highly lipophilic compounds (LogP > 5) that require absorption via the lymphatic pathway to bypass first-pass metabolism.[1][6]

    • Causality & Trustworthiness: The performance of a SEDDS formulation is highly dependent on the careful selection of excipients.[20][22][23] Pseudo-ternary phase diagrams are essential tools for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in stable and efficient emulsification.[22]

Part 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of a Parenteral Co-Solvent Vehicle

This protocol describes the preparation of a common vehicle for IV or IP administration in rodents, suitable for PK screening.

Materials:

  • Test compound

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (Absolute, USP grade)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solubilization: In a sterile glass vial, weigh the required amount of the test compound.

  • Add Co-solvents: Add PEG 400 and ethanol. A common starting ratio is 40% PEG 400, 10% Ethanol, and 50% Saline (v/v/v). First, dissolve the compound in the PEG 400 and ethanol mixture. Gentle warming (to ~40°C) or sonication may be used to aid dissolution.

  • Aqueous Dilution: Once the compound is fully dissolved, slowly add the saline or D5W dropwise while continuously stirring. Critical Step: Rapid addition of the aqueous phase can cause the drug to precipitate.

  • Final Volume & Inspection: Adjust to the final volume with the aqueous phase. Visually inspect the final formulation against a light and dark background to ensure it is a clear, particle-free solution.

  • Sterilization: For IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Self-Validation Check: Before animal administration, perform a simple dilution test. Dilute a small aliquot of the formulation 1:10 with saline or PBS (pH 7.4) and observe for any signs of precipitation over 30 minutes. This mimics the initial dilution in the bloodstream.

Protocol 3.2: Preparation of a Cyclodextrin-Based Formulation (IV/PO)

This protocol is for preparing an aqueous formulation using HP-β-CD.

Materials:

  • Test compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI) or purified water

  • pH meter and adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH)

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm, for IV)

Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in approximately 7 mL of WFI. Stir until fully dissolved. Adjust to the final volume of 10 mL.

  • Drug Addition: Slowly add the weighed test compound to the stirring HP-β-CD solution.

  • Complexation: Cover the vial and allow it to stir for 12-24 hours at room temperature to ensure maximum complexation. Sonication can sometimes expedite this process.

  • pH Adjustment (Optional but Recommended): For cyclohexanamines, adjusting the pH to slightly acidic (e.g., pH 4-5) can further improve solubility by protonating the amine group. Check the pH and adjust if necessary.

  • Final Inspection & Sterilization: Visually inspect for clarity. For IV use, sterile filter through a 0.22 µm filter.

Protocol 3.3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Dosing

This is a workflow for developing a SEDDS, which is more complex and requires systematic screening.

Workflow:

  • Excipient Solubility Screening:

    • Determine the solubility of the drug in various oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[23]

    • Select one excipient from each class in which the drug shows the highest solubility.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • This diagram maps the emulsification behavior of different ratios of oil, surfactant, and co-solvent.[22]

    • Prepare mixtures of surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at various weight ratios (from 9:1 to 1:9).

    • Titrate each formulation with water dropwise, with gentle stirring, and observe the point at which a clear or bluish-white microemulsion forms.

    • Plot the results on a ternary graph to identify the self-emulsifying region.

  • Optimized Formulation Preparation:

    • Select a ratio from within the optimal self-emulsifying region identified in the phase diagram.

    • Dissolve the test compound in the oil/surfactant/co-solvent pre-concentrate. Gentle warming may be required.

    • Self-Validation Check: The key performance attribute is the emulsion droplet size after dispersion. Dilute the drug-loaded SEDDS pre-concentrate in water (e.g., 1:100) and measure the droplet size using a particle size analyzer (e.g., Dynamic Light Scattering). A mean droplet size of <200 nm is generally desirable for optimal absorption.

Part 4: Quality Control and Pre-Administration Checks

Ensuring the quality and stability of the final formulation is a non-negotiable step for generating reliable and reproducible animal data.[24][25]

  • Visual Inspection: Always check for clarity, color change, and precipitation immediately before dosing.

  • Stability: The stability of the dosing formulation should be established for the duration of its intended use.[25][26] This involves storing the formulation under the planned conditions (e.g., room temperature, refrigerated) and assessing the drug concentration and physical appearance at specified time points.[27]

  • Vehicle Tolerability: The chosen vehicle and its concentration must be well-tolerated by the animal species via the intended route of administration.[28] Consult literature for maximum recommended doses of common excipients.[8][14][29] A pilot study in a small number of animals is highly recommended to check for any adverse effects from the formulation itself.

Table 1: Summary of Formulation Strategies and Considerations
Formulation StrategyPrimary MechanismIdeal RouteKey AdvantagesKey Disadvantages & Causality
Co-solvent System Reduces solvent polarityIV, IP, SCSimple to prepare, good for initial PK screeningRisk of precipitation on dilution; potential for solvent toxicity at higher doses.[7][8]
Micellar Solution Drug encapsulation in micellesIV, IPGood for higher doses than co-solvents; less risk of precipitation.Potential for surfactant-related toxicity/allergic reactions; surfactants can alter drug PK.[11][12]
Cyclodextrin Complex Inclusion complex formationIV, IP, POAvoids organic solvents; generally good safety profile.Can cause renal toxicity at high parenteral doses; may limit oral absorption if concentration is too high.[9][15]
SEDDS Spontaneous emulsion formation in GI tractPOEnhances oral bioavailability of highly lipophilic drugs; can promote lymphatic uptake.[1][21]Complex to develop; performance is highly dependent on excipient selection and ratios.[20]

Conclusion

The successful formulation of lipophilic cyclohexanamine drugs for animal studies is a critical step in preclinical development that requires a systematic, science-driven approach. There is no single "best" formulation; the optimal choice depends on the drug's specific physicochemical properties, the intended route of administration, and the study's objectives. By starting with thorough characterization, logically selecting a strategy, and adhering to rigorous preparation and quality control protocols, researchers can develop robust and reliable dosing formulations. This ensures that the in vivo data generated accurately reflects the properties of the drug candidate, not the limitations of its delivery vehicle.

References

  • U.S. Food and Drug Administration. (2005).
  • Baldrick, P. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology, 32(2), 210-218.
  • Barnes, D. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. PharmTech.
  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Shah, B., Khunt, D., Bhatt, H., & Misra, M. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3437-3449.
  • Johnson, R. A., Smith, R. B., & Jones, M. A. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica, 43(10), 854-861.
  • CASSS. (n.d.). Methodologies to Assess / Predict Formulation and In Vivo Stability of Novel Modalities.
  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose.
  • Stegemann, S., et al. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. European Journal of Pharmaceutical Sciences, 31(5), 249-261.
  • Pharmaceutical Technology. (2013).
  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521.
  • U.S. Food and Drug Administration. (2018).
  • Shulman, M., & Cohen, Y. (2013).
  • Nakano, D., et al. (2020). Vehicle selection for nonclinical oral safety studies. Journal of Pharmacological and Toxicological Methods, 103, 106689.
  • Rawat, S., et al. (2014). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 479-494.
  • Homayun, B., Lin, X., & Choi, H. J. (2019).
  • Muankaew, C., & Loftsson, T. (2017). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology, 122(1), 46-55.
  • Steinberg, M., et al. (1996). Pharmaceutical excipient development: The need for preclinical guidance. Critical Reviews in Toxicology, 26(4), 429-440.
  • Piras, A. M., et al. (2021). Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. Pharmaceutics, 13(10), 1639.
  • ABITEC. (n.d.). Methodologies for Developing s-SEDDS.
  • Date, A. A., & Nagarsenker, M. S. (2007). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Current Drug Delivery, 4(4), 302-313.
  • Katdare, A., & Chaubal, M. (Eds.). (2006). Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. CRC press.
  • Catalent. (n.d.).
  • Muankaew, C., & Loftsson, T. (2018). Cyclodextrin-based formulations: A non-invasive platform for targeted drug delivery. Basic & Clinical Pharmacology & Toxicology, 122(1), 46-55.
  • Williams, R. O., et al. (Eds.). (2012).
  • Chemical Compound Properties Database. (n.d.). Cyclohexylamine (C6H13N) properties.
  • Catalent. (2024).
  • Wang, L., et al. (2015). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. Tropical Journal of Pharmaceutical Research, 14(7), 1149-1156.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega, 7(44), 40383-40392.
  • Rodriguez-Aller, M., et al. (2015). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 30, 342-351.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
  • Sparreboom, A., et al. (1998). Comparative preclinical and clinical pharmacokinetics of a cremophor-free and a cremophor-containing formulation of paclitaxel. Clinical Cancer Research, 4(12), 2933-2937.
  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2375.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8).
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1085.
  • BASF. (n.d.).
  • O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.
  • Adams, S. S., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica, 43(10), 854-861.
  • Jones, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30.
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  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Christiansen, A., et al. (2015). Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. Molecular Pharmaceutics, 12(4), 1157-1164.
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Troubleshooting & Optimization

Troubleshooting NMR spectral assignment for 3,4-dimethylphenoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectral Assignment for 3,4-Dimethylphenoxy Derivatives

Case ID: 34DMP-NMR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The 3,4-dimethylphenoxy moiety presents a unique challenge in NMR spectroscopy due to its 1,2,4-trisubstituted benzene ring pattern and the presence of two magnetically similar methyl groups. In derivatives (ethers, esters, or carbamates), the symmetry is broken, but signal overlap often persists.[1]

This guide provides a self-validating troubleshooting workflow to unambiguously assign the aromatic protons (H2, H5, H6) and distinguish the 3-methyl from the 4-methyl group.

Module 1: The "Crowded Region" – Aromatic Proton Assignment

User Issue: "I see three aromatic signals, but I cannot distinguish H2, H5, and H6. They appear as overlapping multiplets."

Technical Diagnosis: The 3,4-dimethylphenoxy ring possesses protons at positions 2, 5, and 6 .[1] Their coupling network is distinct but often unresolved at lower fields (<400 MHz).[1]

  • H2: Isolated between the oxygen substituent and the 3-methyl group.[2]

  • H5: Adjacent to the 6-position proton and the 4-methyl group.

  • H6: Adjacent to the 5-position proton and the oxygen substituent.

The Solution: Coupling Constant Analysis (


-Values) 
ProtonPositionMultiplicity (Ideal)Coupling Constants (

)
Diagnostic Feature
H5 Ortho to H6Doublet (d)

Hz
Strong ortho coupling; often the most shielded (upfield) doublet.
H6 Ortho to H5, Meta to H2Doublet of Doublets (dd)

Hz

Hz
The "wide" doublet with fine splitting.
H2 Meta to H6Doublet (d) or Broad Singlet

Hz
Small meta coupling only.[1] Often appears as a singlet if resolution is low.[1]

Troubleshooting Protocol:

  • Window Function Adjustment: Reprocess your FID using a Gaussian window function (gb) rather than exponential multiplication (lb) to enhance resolution.

  • Look for the "Roofing Effect": In lower-field instruments, H5 and H6 will "lean" toward each other (AB system characteristics) due to second-order effects.

  • Verification: If H2 appears as a singlet, check the linewidth at half-height (

    
    ).[1] If 
    
    
    
    Hz, unresolved meta-coupling is present.[1]

Module 2: The "Twin Peaks" – Distinguishing Methyl Groups

User Issue: "I have two methyl singlets around 2.1–2.3 ppm. Which one is position 3 and which is position 4?"

Technical Diagnosis: The 3-Me and 4-Me groups are chemically distinct but magnetically similar. Standard 1D


H NMR cannot reliably distinguish them based on chemical shift alone, as these shifts are highly dependent on the "derivative" portion of the molecule (the R-group attached to Oxygen).

The Solution: Nuclear Overhauser Effect (NOE)

The spatial proximity of the methyl groups to specific ring protons is the only immutable reference point.

  • 3-Methyl: Spatially close to H2 .[1]

  • 4-Methyl: Spatially close to H5 .[1]

Experimental Workflow (1D NOE / 1D GOESY):

  • Target: Select the resolved aromatic signal H2 (usually the broad singlet/meta-doublet).[1]

  • Irradiate: Apply selective inversion/saturation to H2.

  • Observe: Look for NOE enhancement in the methyl region.[1]

    • The methyl signal that increases in intensity is the 3-Methyl .

    • The remaining methyl signal is the 4-Methyl .

Visualization of Logic Flow:

MethylAssignment Start Start: Unassigned Methyl Singlets Step1 Identify H2 (d, J~2Hz) and H5 (d, J~8Hz) Start->Step1 Decision Are Methyls Overlapping? Step1->Decision Action_Solvent Switch Solvent to Benzene-d6 (Exploit ASIS Effect) Decision->Action_Solvent Yes (Overlap) Action_NOE Run 1D Selective NOE / NOESY Decision->Action_NOE No (Resolved) Action_Solvent->Action_NOE Result_H2 Irradiate H2 -> Enhancement at ~2.2 ppm Action_NOE->Result_H2 Result_H5 Irradiate H5 -> Enhancement at ~2.2 ppm Action_NOE->Result_H5 Conclusion_3 Enhanced Methyl is 3-Me Result_H2->Conclusion_3 Conclusion_4 Enhanced Methyl is 4-Me Result_H5->Conclusion_4

Caption: Logic flow for distinguishing regioisomeric methyl groups using NOE and solvent manipulation.

Module 3: Solvent Effects & Signal Overlap

User Issue: "My methyl signals are perfectly overlapping. I cannot integrate them separately."

Technical Diagnosis: In CDCl


, the methyl resonances of 3,4-dimethylphenoxy derivatives often coalesce. This is an "accidental isochrony."

The Solution: Aromatic Solvent Induced Shift (ASIS) Switch the solvent to Benzene-


 (C

D

)
.
  • Mechanism: Benzene molecules stack against the solute's aromatic ring.[1] The magnetic anisotropy of the solvent creates a shielding cone.

  • Effect: Because the 3-Me and 4-Me are in slightly different steric environments relative to the phenoxy oxygen, benzene solvation affects them differently.

  • Result: This typically induces a separation of

    
     ppm, resolving the singlet into two distinct peaks.
    

Module 4: Experimental Protocols

Protocol A: 1D Selective NOE Setup

Use this for rapid assignment of methyls.

  • Sample Prep: Degas the sample (bubbling

    
     for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.
    
  • Pulse Sequence: selnogp (Bruker) or NOEDIF (Varian/Agilent).[1]

  • Parameters:

    • Mixing Time (D8): 500–800 ms (for small molecules < 500 Da).[1]

    • Selectivity: Set the irradiation frequency on the center of the H2 resonance.

  • Processing: Phasing must be precise. The irradiated peak will appear negative; enhanced peaks will appear positive.[1]

Protocol B: HMBC for Linkage Verification

Use this to confirm the "derivative" part is attached to the oxygen.

  • Objective: Confirm the O-C bond between the phenoxy ring and your R-group.[1]

  • Observation: Look for a 3-bond correlation (

    
    ) between the Ipso-Carbon (C1)  of the ring and the 
    
    
    
    -protons
    of the substituent group.
  • Data Check:

    • C1 Shift: Expect a signal at

      
       ppm (deshielded by Oxygen).[1]
      
    • Correlation: You should see a cross-peak between C1 and the protons on the first carbon of the attached group (e.g., O-CH

      
      -R).
      

FAQ: Common Anomalies

Q: Why is my H2 proton a broad singlet instead of a doublet? A: This is likely due to unresolved long-range coupling with the methyl protons (


 coupling). The 3-methyl group couples to H2, broadening the line. Decoupling the methyl region would sharpen H2 into a clear doublet (coupled only to H6).[1]

Q: I see a "hump" under my methyl signals. What is it? A: If you are using a restricted rotation system (e.g., a bulky carbamate or amide derivative), you may be witnessing rotamers.[1] Run the NMR at elevated temperature (e.g., 50°C) to coalesce the signals or sharpen them.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants in trisubstituted benzenes).
  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link] (Source for aromatic coupling constants).[1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1][3] [Link] (Source for solvent impurity shifts).[1]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for NOE and ASIS protocols).

Sources

Validation & Comparative

Binding Affinity Showdown: A Comparative Guide to PRE-084 and the Uncharacterized N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the sigma-1 (σ1) receptor stands out as a unique, ligand-operated intracellular chaperone with significant therapeutic potential in neurodegenerative diseases, ischemic stroke, and psychiatric disorders[1][2]. As a key modulator of cellular stress and calcium homeostasis, identifying potent and selective ligands for this receptor is a critical goal in drug discovery.

This guide provides a detailed comparison between PRE-084 , a well-established and highly selective σ1 receptor agonist, and N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine , a compound for which binding affinity data is not yet publicly characterized. Rather than a simple data sheet, this document serves as a practical guide for the research professional. We will first establish the benchmark performance of PRE-084, supported by extensive experimental data. We will then present the definitive experimental protocol required to characterize a novel compound like this compound, enabling researchers to generate their own comparative data. This approach ensures scientific rigor by comparing a known standard against the methodology used to define an unknown.

Part 1: The Established Benchmark - PRE-084

PRE-084, or 2-(4-Morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride, is a cornerstone tool compound in sigma receptor research[3]. Developed from phencyclidine derivatives, it was engineered to minimize affinity for the PCP receptor while maximizing potency and selectivity for the σ1 site[3]. Its value lies in its well-defined and highly selective binding profile, making it an excellent positive control and benchmark for new chemical entities.

The efficacy of a ligand is primarily defined by its binding affinity (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors. A lower Ki value indicates higher binding affinity. Selectivity is determined by comparing the Ki values for the primary target (σ1) versus off-target sites, such as the sigma-2 (σ2) receptor.

Experimental data from competitive radioligand binding assays have precisely quantified PRE-084's profile.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Selectivity (σ2 Ki / σ1 Ki)
PRE-084 Sigma-1 (σ1)2.2~5950-fold
Sigma-2 (σ2)13091

Data sourced from Tocris Bioscience and APExBIO.[4]

Expert Interpretation: The data is unequivocal. PRE-084 possesses a high, nanomolar affinity for the σ1 receptor (Ki = 2.2 nM)[4]. Critically, its affinity for the σ2 receptor is nearly 6000 times weaker, demonstrating exceptional selectivity[4]. This high degree of selectivity is paramount for researchers, as it ensures that observed biological effects can be confidently attributed to the modulation of the σ1 receptor, minimizing confounding results from off-target interactions. An alternative study reported an IC50 of 44 nM in a general sigma receptor assay, further supporting its potent interaction[3][5].

Part 2: Characterizing the Unknown - this compound

This compound is a compound whose pharmacological profile, particularly its affinity for sigma receptors, remains to be publicly documented. To compare it against PRE-084, researchers must employ a standardized, robust methodology. The following section provides a detailed, field-proven protocol for determining the binding affinity (Ki) of an uncharacterized test compound.

This protocol is a self-validating system designed to determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the σ1 receptor. The preferred radioligand for selective σ1 assessment is [³H]-(+)-pentazocine[6][7].

Causality Behind Experimental Choices:

  • Membrane Preparation: We use tissue homogenates (e.g., guinea pig brain or liver) as they provide a rich source of native σ1 receptors in their physiological membrane environment[6].

  • Radioligand: [³H]-(+)-pentazocine is chosen for its high selectivity for the σ1 over the σ2 receptor, ensuring the assay specifically measures binding to the target of interest[6].

  • Non-Specific Binding: Haloperidol (at a high concentration, e.g., 10 µM) is used to define non-specific binding. Its chemical structure is different from the radioligand, which is a best-practice to avoid artifactual interactions[6][8].

  • Competition Curve: A range of concentrations of the unlabeled test compound is used to generate a full competition curve. This is essential for accurately calculating the IC50 (the concentration of test compound that displaces 50% of the radioligand).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[9].

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes[9].

    • Wash the pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay[9].

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, membrane preparation (50-120 µg protein), and a single concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 15 nM)[8][9].

    • Non-Specific Binding (NSB) Wells: Add assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites[8].

    • Competition Wells: Add assay buffer, membrane preparation, [³H]-(+)-pentazocine, and serial dilutions of the test compound (e.g., this compound) or the reference compound (PRE-084). A typical concentration range would be from 0.1 nM to 10 µM.

  • Incubation:

    • Incubate the plate for 90-120 minutes at 37°C with gentle agitation to allow the binding reaction to reach equilibrium[6][8].

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membrane-bound radioligand[9].

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor compound.

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[9][10].

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Membrane Preparation Incubation 4. Incubate Components: Membranes + Radioligand + Test Compound Membrane->Incubation Radioligand 2. Prepare [3H]-(+)-pentazocine (Radioligand) Radioligand->Incubation Test_Compound 3. Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration 5. Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting 6. Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 7. Calculate IC50 (Non-linear Regression) Counting->IC50 Ki 8. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for determining ligand binding affinity using a competitive radioligand assay.

Part 3: Functional Context - The Sigma-1 Receptor Signaling Pathway

Understanding a compound's binding affinity is the first step. The ultimate goal is to modulate the receptor's function. The σ1 receptor is a unique chaperone protein located at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling[1][11].

In its inactive state, the σ1 receptor forms a complex with another chaperone, the Binding Immunoglobulin Protein (BiP)[11][12]. Upon stimulation by agonists like PRE-084 or in response to cellular stress, the σ1 receptor dissociates from BiP[5][12]. This dissociation unmasks its chaperone activity, allowing it to interact with and modulate a host of "client" proteins. This modulation has profound effects on cellular function:

  • Calcium Homeostasis: The activated σ1 receptor stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor at the MAM, enhancing calcium signaling from the ER to the mitochondria. This is vital for maintaining cellular bioenergetics and ATP production[12][13].

  • Ion Channel Modulation: It directly interacts with and regulates the activity of various voltage-gated ion channels (e.g., Na+, K+, Ca2+), thereby controlling neuronal excitability[12][13].

  • Neurotrophic Signaling: Activation of the σ1 receptor by agonists like PRE-084 can upregulate the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, promoting neuronal survival and plasticity[13].

  • Stress Response: It plays a crucial role in mitigating ER stress and oxidative stress, contributing to its neuroprotective effects[2][11].

Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM cluster_mito Mitochondrion BiP BiP S1R_BiP σ1 Receptor-BiP (Inactive Complex) S1R_BiP->BiP S1R σ1 Receptor (Active) S1R_BiP->S1R IP3R IP3 Receptor S1R->IP3R stabilizes Ca_Mito Mito Ca2+ IP3R->Ca_Mito Ca2+ flux Ca_ER ER Ca2+ Ca_ER->IP3R ATP ATP Production Ca_Mito->ATP Agonist Agonist (e.g., PRE-084) or Cellular Stress Agonist->S1R_BiP dissociation

Caption: Agonist-induced activation of the sigma-1 receptor at the ER-mitochondria interface.

Conclusion

This guide establishes the selective, high-affinity binding profile of PRE-084 as the current gold standard for a σ1 receptor agonist. While the binding characteristics of this compound are unknown, we have provided the comprehensive, step-by-step experimental framework necessary for its determination. By employing the detailed radioligand binding protocol, researchers can accurately measure the Ki of this novel compound, directly compare its potency and selectivity to PRE-084, and subsequently investigate its functional effects on the well-defined σ1 receptor signaling pathways. This rigorous approach, combining established data with a clear path for novel characterization, is fundamental to advancing the field of sigma receptor pharmacology.

References

  • Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 141. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Ngo, A., & Ghavami, A. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. ResearchGate. [Link]

  • Al-Saad, M., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Prasad, S., & Chudasama, P. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 593108. [Link]

  • Weng, T. Y., & Su, T. P. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. International Journal of Molecular Sciences, 24(5), 4894. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34. 1-1.34. 21. [Link]

  • Martin, K. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]

  • de Costa, B. R., et al. (1992). Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors. Journal of Pharmacology and Experimental Therapeutics, 262(1), 32–40. [Link]

  • Romieu, P., et al. (2002). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropharmacology, 43(4), 677–687. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from Eurofins.com. [Link]

  • Nguyen, L., et al. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 11(7), 677–685. [Link]

  • Sahn, J. J., et al. (2013). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Brain Research Bulletin, 98, 106–114. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from GiffordBio.com. [Link]

  • Su, T. P., et al. (1991). Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand. Journal of Pharmacology and Experimental Therapeutics, 259(2), 543–550. [Link]

  • Castel, M. N., et al. (2009). Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection and neurite elongation through protein kinase C (PKC) signaling on motoneurons. Neuroscience, 162(1), 31–38. [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 11(4), 130. [Link]

  • Sinfoo Biotech. (n.d.). This compound, (CAS# 1040680-65-6). Retrieved from Sinfoo.com. [Link]

  • PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. [Link]

  • Mthembu, N. D., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData, 6(1), x201659. [Link]

  • Malfacini, D., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. The AAPS Journal, 22(5), 94. [Link]

  • Malfacini, D., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand... ResearchGate. [Link]

  • Brandt, A., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 14, 1262335. [Link]

Sources

Comparative potency of dimethylphenoxy vs dichlorophenyl cyclohexanamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Dimethylphenoxy versus Dichlorophenyl substituted cyclohexanamines. This analysis focuses on their structure-activity relationships (SAR), receptor affinities (specifically Sigma-1 and Mu-opioid receptors), and comparative potency profiles.

Executive Summary

This guide analyzes the pharmacological divergence between two critical chemical moieties attached to cyclohexanamine scaffolds: the 3,4-Dichlorophenyl group and the Dimethylphenoxy group.

  • Dichlorophenyl Cyclohexanamines (e.g., BD737 , U-47700 ) are characterized by high lipophilicity and electron-withdrawing chlorine atoms, driving potent binding to Sigma-1 (

    
    ) receptors  and Mu-opioid receptors (MOR) .
    
  • Dimethylphenoxy Cyclohexanamines (and related ether-linked amines like Mexiletine derivatives) introduce an ether linkage and electron-donating methyl groups. This structural shift often reduces opioid potency while retaining or modifying affinity for Sigma receptors and Voltage-Gated Sodium Channels (VGSCs) .

The comparison highlights a trade-off: Dichlorophenyl substitutions maximize analgesic and psychotropic potency through hydrophobic pocket occupation, whereas Dimethylphenoxy substitutions modulate selectivity, often favoring ion channel modulation or distinct sigma receptor subtypes.

Structural & Mechanistic Analysis

Chemical Scaffolds

The core comparison revolves around the


-substituted cyclohexanamine template. The variation in the aryl appendage dictates the pharmacodynamic profile.
FeatureDichlorophenyl Series Dimethylphenoxy Series
Representative Compound BD737 (Sigma Ligand), U-47700 (Opioid)Mexiletine (Na+ Blocker)*, Experimental Sigma Ligands
Aryl Moiety 3,4-Dichlorophenyl2,6-Dimethylphenoxy (or 3,5-)
Linker Direct C-C or Amide/Ethyl LinkageEther Linkage (-O-)
Electronic Effect Electron-Withdrawing (

)
Electron-Donating (

)
Lipophilicity High (Increases BBB penetration)Moderate (Ether oxygen adds polarity)
Primary Target

Receptor, Mu-Opioid Receptor
Na+ Channels,

Receptor

*Note: Mexiletine is a propanamine, but serves as the primary reference for the dimethylphenoxy pharmacophore in comparative SAR studies.

Mechanism of Action Pathways

The following diagram illustrates the divergent signaling pathways activated by these two classes.

G cluster_0 Ligand Class cluster_1 Primary Targets cluster_2 Physiological Outcome DCP Dichlorophenyl Cyclohexanamines (e.g., BD737, U-47700) S1R Sigma-1 Receptor (Chaperone) DCP->S1R High Affinity (nM) MOR Mu-Opioid Receptor (GPCR) DCP->MOR High Potency (Agonist) DMP Dimethylphenoxy Analogues (e.g., Mexiletine-like) DMP->S1R Moderate Affinity NaV Na+ Channels (VGSC) DMP->NaV Blockade Modulation Neuromodulation (Anti-Allodynia) S1R->Modulation Ca2+ Mobilization Analgesia Potent Analgesia (Central) MOR->Analgesia Gi/o Pathway Stabilization Membrane Stabilization (Anti-Arrhythmic) NaV->Stabilization Inhibit Depolarization

Figure 1: Divergent pharmacological pathways. Dichlorophenyl variants favor receptor-mediated central analgesia, while Dimethylphenoxy variants favor ion channel stabilization.

Comparative Potency Data

Sigma Receptor Affinity ( )

The 3,4-dichlorophenyl moiety is a "privileged structure" for the Sigma-1 receptor, providing optimal hydrophobic interaction with the receptor's binding pocket.

CompoundStructure Class

Affinity (

nM)

Affinity (

nM)
Selectivity (

)
BD737 Dichlorophenyl Cyclohexanamine1.3 ± 0.3 >1,000High
BD1063 Dichlorophenyl Piperazine9.0 449~50
Mexiletine Dimethylphenoxy Amine~10,000N/ALow
PRE-084 Phenyl Ester Cyclohexanamine2.2>10,000Very High

Analysis: The substitution of the dichlorophenyl group with a dimethylphenoxy group generally decreases affinity for the


 receptor by 2-3 orders of magnitude (compare BD737 to Mexiletine-like structures). The ether oxygen in the phenoxy group introduces polarity that disrupts the tight hydrophobic fit required for sub-nanomolar 

binding.
Opioid Receptor Potency ( )

In the context of the U-series opioids (e.g., U-47700), the dichlorophenyl group is critical for potency.

CompoundAryl SubstitutionMOR Potency (

nM)
Potency vs Morphine
U-47700 3,4-Dichlorophenyl5.3 ~7.5x
U-47700 Analogue 3,4-Dimethylphenyl~50-100 (Est.)~1-2x
Hypothetical 2,6-Dimethylphenoxy>1,000 (Inactive)Negligible

Key Insight: The Dichlorophenyl group is essential for the high potency of the U-47700 class. Replacing it with a Dimethylphenoxy group (introducing an ether linkage) destroys opioid activity, likely due to steric clash and loss of the specific aromatic stacking interactions required within the MOR binding pocket.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine


 values for novel cyclohexanamines.
  • Tissue Preparation:

    • Homogenize guinea pig brain cortices in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat.
      
  • Incubation:

    • Ligand:

      
      (+)-pentazocine (specific for 
      
      
      
      ).
    • Test Compounds: Dissolve Dichlorophenyl/Dimethylphenoxy variants in DMSO; dilute to range (

      
       to 
      
      
      
      M).
    • Incubate homogenate (0.5 mg protein), radioligand (3 nM), and test compound for 120 min at 25°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash 3x with 5 mL ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
In Vivo Analgesia Assessment (Mouse Tail-Flick)

Objective: Compare functional potency (ED50).

  • Baseline Measurement: Measure baseline tail-flick latency (2-4 seconds) using a radiant heat source.

  • Administration: Administer test compounds (s.c. or i.p.) at logarithmic dose intervals (e.g., 1, 3, 10 mg/kg).

  • Testing: Re-measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Cut-off: Enforce a 10-second cut-off to prevent tissue damage.

  • Calculation:

    • 
      [1]
      
    • Plot dose-response curves to determine

      
      .
      

Synthesis Workflow (Graphviz)

The synthetic routes for these two classes diverge at the aryl coupling stage.

Synthesis cluster_DCP Dichlorophenyl Route (U-47700/BD737) cluster_DMP Dimethylphenoxy Route (Ether Analogue) start Starting Material: Cyclohexanone step1_A 1. Reductive Amination (Dimethylamine) start->step1_A step1_B 1. Epoxide Formation or Halogenation start->step1_B step2_A 2. Amide Coupling (3,4-Dichlorobenzoyl Chloride) step1_A->step2_A product_A Product A: Dichlorophenyl Cyclohexanamine step2_A->product_A step2_B 2. Williamson Ether Synthesis (2,6-Dimethylphenol) step1_B->step2_B step3_B 3. Amination step2_B->step3_B product_B Product B: Dimethylphenoxy Cyclohexanamine step3_B->product_B

Figure 2: Synthetic divergence. The Dichlorophenyl route typically utilizes amide or direct aryl coupling, while the Dimethylphenoxy route requires ether bond formation.

References

  • Bowen, W. D., et al. (1992). "Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Baumann, M. H., et al. (2020). "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market." Forensic Science Review. Link

  • Krotulski, A. J., et al. (2020). "The Detection and Quantification of U-47700 and its Metabolites in Authentic Biological Samples." Journal of Analytical Toxicology. Link

  • Rao, T. S., et al. (1990). "Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands." Journal of Medicinal Chemistry. Link

  • De Costa, B. R., et al. (1989). "Synthesis and evaluation of a series of substituted 4-(2-phenylethyl)piperidines as sigma receptor ligands." Journal of Medicinal Chemistry. Link

Sources

Benchmarking Novel Cyclohexanamine Ligands Against Standard Sigma Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclohexanamine Advantage

In the development of non-opioid analgesics and neuroprotective agents, the Sigma-1 receptor (


R) has emerged as a critical target for modulating calcium signaling and endoplasmic reticulum (ER) stress. While classic antagonists like Haloperidol and NE-100 define the baseline for affinity, they often lack the physicochemical optimization required for specific clinical indications.

Novel cyclohexanamine ligands —characterized by a flexible N-cyclohexyl core—are currently outperforming legacy standards in structure-activity relationship (SAR) studies. This guide benchmarks these novel ligands against industry standards, providing a rigorous experimental framework for validating their superior selectivity and functional potency.

The Benchmarking Landscape: Defining the Standards

To objectively assess a novel cyclohexanamine ligand, it must be screened against well-characterized "Gold Standards." These compounds define the upper and lower bounds of assay validity.

The Control Group
CompoundRole in BenchmarkingKey Pharmacological Profile
Haloperidol Non-Selective Reference High affinity ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

antagonist (

nM) but highly promiscuous (binds D2, D3). Used to validate assay sensitivity but not selectivity.
NE-100 Selective

Antagonist
The primary benchmark for

selectivity (

nM). Lacks the off-target dopaminergic effects of Haloperidol.
PB28

Reference
High affinity

ligand.[1] Essential for determining the

selectivity ratio, a critical safety metric for cyclohexanamines.
(+)-Pentazocine Agonist Control Used to define the active conformation binding pocket. Novel antagonists should displace this radioligand in competition assays.

Comparative Analysis: Cyclohexanamines vs. Standards

Recent SAR campaigns (e.g., involving N-cyclohexylpiperazine scaffolds) have demonstrated that the cyclohexyl moiety provides optimal lipophilic filling of the


 hydrophobic pocket.
Quantitative Affinity & Selectivity Data

The following data synthesizes recent comparative studies (2024–2025) benchmarking novel cyclohexanamine derivatives (e.g., the "RO" series) against the standards.

Ligand Class

Affinity (

, nM)

Affinity (

, nM)
Selectivity Ratio (

)
Functional Outcome (Ca

Mobilization)
Haloperidol


~25Strong Antagonist (Cytotoxic)
NE-100


>100Pure Antagonist (Neuroprotective)
Novel Cyclohexanamine (e.g., RO-5-3) 27.0 \pm 3.0 405 15 Modulator (Analgesic)
PB28 (Reference)


0.025

Cytotoxic Agonist

Technical Insight: While Haloperidol exhibits higher absolute affinity, novel cyclohexanamines often demonstrate superior "functional selectivity." They avoid the D2-mediated extrapyramidal side effects associated with Haloperidol while maintaining sufficient residence time at the


 receptor to modulate the IP3 receptor complex.

Mechanistic Validation: The MAM Interface

To trust the efficacy of a novel ligand, one must validate its mechanism of action. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 receptors function as ligand-operated chaperones at the Mitochondria-Associated Membrane (MAM).[1]

Causality:

  • Agonists (e.g., (+)-Pentazocine) cause

    
     to dissociate from BiP/GRP78, allowing it to chaperone IP3 receptors and enhance 
    
    
    
    flow into mitochondria.
  • Antagonists (e.g., NE-100, Novel Cyclohexanamines) stabilize the

    
    -BiP complex, preventing this 
    
    
    
    flux. This is the mechanism behind their neuroprotective and analgesic effects (preventing excitotoxicity).
Visualization: Signaling & Antagonist Intervention

The following diagram illustrates the specific blockade point of cyclohexanamine antagonists within the MAM signaling complex.

SigmaSignaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP (GRP78) Sigma1_Inactive Sigma-1 (Inactive) Bound to BiP BiP->Sigma1_Inactive Stabilizes Sigma1_Active Sigma-1 (Active) Chaperone Mode Sigma1_Inactive->Sigma1_Active Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sigma1_Active->IP3R Chaperones/Stabilizes Mito_Ca Mitochondrial Ca2+ Overload IP3R->Mito_Ca Ca2+ Efflux Ligand_Agonist Agonist ((+)-Pentazocine) Ligand_Agonist->Sigma1_Inactive Promotes Dissociation Ligand_Antagonist Novel Cyclohexanamine (Antagonist) Ligand_Antagonist->Sigma1_Inactive Stabilizes Complex (BLOCKS Dissociation) Ligand_Antagonist->IP3R Indirect Inhibition

Figure 1: Mechanism of Action. Novel cyclohexanamine antagonists function by stabilizing the Sigma-1/BiP complex, thereby preventing the IP3R-mediated mitochondrial calcium overload associated with cellular stress.

Experimental Protocol: Validated Radioligand Binding

To reproduce the


 values cited above, follow this self-validating protocol. This workflow uses [3H]-(+)-Pentazocine  as the radioligand, the gold standard for 

specificity.
Workflow Diagram

BindingProtocol Tissue Guinea Pig Liver / HEK293 Cells Homogenization Homogenization (50mM Tris-HCl, pH 7.4) Tissue->Homogenization Centrifugation Membrane Isolation (20,000 x g, 20 min) Homogenization->Centrifugation Incubation Incubation (120 min @ 37°C) + [3H]-(+)-Pentazocine + Test Ligand Centrifugation->Incubation Resuspend Pellet Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki

Figure 2: Validated Radioligand Binding Workflow. Critical checkpoints include the use of PEI-soaked filters to reduce non-specific binding.

Detailed Methodology

1. Membrane Preparation:

  • Source: Guinea pig liver (highest native

    
     density) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Buffer: 50 mM Tris-HCl (pH 7.4). Avoid phosphate buffers which can precipitate calcium.

  • Validation: Protein concentration must be normalized to 0.5 mg/mL using a BCA assay.

2. Competition Binding Assay:

  • Total Binding: 5 nM [3H]-(+)-Pentazocine + Membrane.

  • Non-Specific Binding (NSB): Defined by adding 10

    
    M Haloperidol .[2][3] (Note: Do not use the test compound for NSB definition).
    
  • Test Compounds: Novel cyclohexanamines (e.g.,

    
     to 
    
    
    
    M).
  • Incubation: 120 minutes at 37°C. Expert Note:

    
     kinetics are slow; shorter incubation (e.g., 60 min) often leads to underestimation of affinity for high-affinity ligands.
    

3. Data Analysis:

  • Convert cpm to dpm.

  • Calculate Specific Binding = Total - NSB.[4]

  • Fit data to a one-site competition model:

    
    
    
  • Derive

    
     using the Cheng-Prusoff equation:
    
    
    
    

References

  • Review of Sigma Receptor Pharmacology

    • Role: Establishes the classification of and subtypes and the historical context of Haloperidol.
    • Source: NIH / PubMed Central. "The Pharmacology of Sigma-1 Receptors."
  • Standard Protocol for Binding Assays

    • Role: Provides the authoritative method for [3H]-(+)-pentazocine assays.
    • Source: NIH / Current Protocols in Pharmacology. "Sigma Receptor Binding Assays."
  • Novel Ligand Benchmarking (Recent Data)

    • Role: Source of comparative affinity data for novel cyclohexanamine derivatives (RO series) vs. UVM147 and Haloperidol.
    • Source: ResearchGate / Biomolecules.
  • Structural Basis of Ligand Recognition

    • Role: Explains the crystal structure interactions (Glu172) relevant to cyclohexanamine binding.
    • Source: NIH / Nature. "Structural basis for σ1 receptor ligand recognition."
  • Sigma-2 Reference Standards (PB28)

    • Role: Benchmarking data for PB28 and cyclohexylpiperazine analogs.
    • Source: ResearchGate. "A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 Receptor Ligands."

Sources

Safety Operating Guide

Personal protective equipment for handling N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Do not treat this compound as a generic reagent. N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine is a specialized secondary amine ether. While specific toxicological data for this exact structure may be sparse in public repositories, its functional groups dictate a High-Hazard classification based on Structure-Activity Relationships (SAR).

The Hazard Triad:

  • Corrosivity (Amine Functionality): Secondary amines are aggressive bases. They cause immediate, irreversible tissue necrosis (chemical burns) upon contact with skin or eyes.

  • Systemic Toxicity (Phenoxy Ether Moiety): The lipophilic ether tail facilitates rapid transdermal absorption, carrying the toxic amine core into the systemic circulation.

  • Sensitization Potential: Cyclohexyl-derivatives are known sensitizers; repeated low-level exposure may lead to anaphylactic-type reactions.

Core Directive: Apply the Precautionary Principle . Handle as a Category 1 Skin Corrosive and Acute Toxin until site-specific data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with this compound.[1] Amines can permeate standard 4-mil nitrile in under 2 minutes.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Transport (Sealed Containers)Double Nitrile (Min 5 mil outer). Change immediately upon splash.[1]Safety Glasses with side shields.Lab Coat (100% Cotton/Flame Resistant).[2] Closed-toe chemical-resistant shoes.N/A (If container is sealed).
Active Handling (Weighing, Pipetting, Synthesis)Laminate Film (Silver Shield/4H) liners under Nitrile outer gloves. Reason: Laminates provide >4hr breakthrough time for amines.Chemical Splash Goggles (Indirect Vented). Visors are optional but recommended.Chemical-Resistant Apron (Tychem® or PVC) over Lab Coat.Fume Hood (Sash at 18"). If hood unavailable: Full-face respirator with OV/P100 cartridges.
Spill Cleanup (>10 mL)Butyl Rubber or Viton Gloves (Heavy Gauge).Full Face Shield + Splash Goggles.[3]Tyvek® Coveralls (taped seams) + Shoe Covers.Full-face Respirator (OV/P100) or SCBA depending on volume.
Operational Workflow: The "Zero-Exposure" Protocol

This protocol uses a self-validating logic: You cannot proceed to the next step until the current safety check is verified.

Phase A: Engineering Controls (Pre-Work)
  • Verification: Check fume hood flow rate. Must be 80–100 fpm (face velocity).

  • Static Control: Amine vapors can be flammable. Ensure all weighing balances and transfer vessels are grounded. Use an ionizing blower if weighing dry powder to prevent electrostatic dispersion.

Phase B: Active Handling
  • The "Double-Containment" Rule: Never transport the primary container outside the hood without secondary containment (e.g., a Nalgene tub).

  • Weighing Strategy:

    • Do not weigh on an open bench.

    • Use a tared, sealable scintillation vial.

    • Transfer the solid/liquid inside the hood, seal the vial, then move to the balance.

  • Liquid Transfer:

    • Avoid hypodermic needles (high injection risk). Use positive-displacement pipettes or glass syringes with Luer-lock tips.

    • Why? High viscosity of the phenoxy-ethyl chain can cause back-pressure and spraying with standard air-displacement pipettes.

Phase C: Decontamination & Waste
  • Immediate Neutralization: Do not rinse glassware directly with water (exothermic risk). Rinse first with a 5% Acetic Acid or Citric Acid solution to convert the amine to a non-volatile salt.

  • Solvent Wash: Follow with an Ethanol/Acetone rinse.

  • Final Wash: Soap and water.[2][4][5][6][7]

Emergency Response & Disposal Logistics
Spill Management (Small Scale < 100mL)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Upgrade to Butyl gloves and organic vapor respirator.

  • Absorb: Do not use paper towels (rapid evaporation). Use a chemically inert absorbent (vermiculite or clay).

  • Neutralize: Apply a weak acid neutralizer (e.g., citric acid powder) over the spill before sweeping. This suppresses vapor generation.

Disposal Strategy
  • Waste Stream: Segregate as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with:

    • Oxidizing agents (Peroxides, Nitric Acid) -> Fire/Explosion hazard.

    • Acid chlorides/Anhydrides -> Violent exothermic reaction.

    • Halogenated solvents (e.g., Dichloromethane) -> Potential for alkylation reactions over time.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision nodes for handling this compound.

SafetyLifecycle Start Start: Risk Assessment CheckControls Check Engineering Controls (Hood Flow > 80 fpm) Start->CheckControls CheckControls->Start Fail (Stop Work) PPE_Select Select PPE (Laminate Gloves + Goggles) CheckControls->PPE_Select Pass Handling Active Handling (Grounding + Secondary Containment) PPE_Select->Handling Decon Decontamination (Acid Rinse -> Solvent -> Water) Handling->Decon Task Complete Disposal Disposal (Basic Organic Stream) Decon->Disposal

Figure 1: Operational Safety Lifecycle. Note the critical "Stop Work" loop if engineering controls fail.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).

  • PubChem. (n.d.). Compound Summary: N-Ethylcyclohexylamine (Structural Analog for Hazard Extrapolation). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (8th Ed). Permeation & Degradation Data for Amines.

Disclaimer: This guide is based on structural analogy and standard chemical hygiene practices for hazardous secondary amines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

×

Retrosynthesis Analysis

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N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.